molecular formula C20H23N3O4 B077868 N-(N-Glycyl-3-phenyl-L-alanyl)-3-phenyl-L-alanine CAS No. 13116-21-7

N-(N-Glycyl-3-phenyl-L-alanyl)-3-phenyl-L-alanine

Cat. No. B077868
CAS RN: 13116-21-7
M. Wt: 369.4 g/mol
InChI Key: FEUPVVCGQLNXNP-IRXDYDNUSA-N
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Description

"N-(N-Glycyl-3-phenyl-L-alanyl)-3-phenyl-L-alanine" is a compound related to the field of peptide chemistry. It involves the synthesis and characterization of amino acid derivatives and their structural studies.

Synthesis Analysis

  • A series of N-(p-ethynylbenzoyl) derivatives of amino acids, including glycine and L-alanine, have been synthesized. These derivatives were created through a reaction sequence including N-(p-bromobenzoyl) precursors and trimethylsilylacetylene, followed by deprotection of the trimethylsilyl protecting group (Eissmann & Weber, 2011).

Molecular Structure Analysis

  • The crystal structures of amino acid and dipeptide methyl esters, including glycine and L-alanine, reveal that the amide and peptide bonds within each molecular structure are planar and adopt the trans-configuration. Packing structures are governed by N-H...O interactions leading to the formation of characteristic strand motifs (Eissmann & Weber, 2011).

Chemical Reactions and Properties

  • Research on N-alpha-(1-phenyl-2-mercaptoethyl) amino acids, which are chemically similar, presents a method for the synthesis and incorporation into peptide chains. This research provides insights into the chemical reactivity and interactions of such amino acid derivatives in peptide synthesis (Tchertchian, Hartley, & Botti, 2004).

Physical Properties Analysis

  • The synthesis and study of various amino acid derivatives, including glycine and L-alanine, provide insights into the physical properties like solubility, crystallinity, and thermal stability. These properties are crucial for understanding the behavior of such compounds in different environments (Savage et al., 2005).

Chemical Properties Analysis

  • The chemical properties of related amino acid derivatives, such as reactivity, stability, and interactions with other molecules, can be inferred from studies on N-acyl-diketopiperazines and similar compounds. These studies offer valuable information on how such compounds behave chemically (Cerrini et al., 2009).

Scientific Research Applications

Electron Paramagnetic Resonance in Peptides

A significant application of N-(N-Glycyl-3-phenyl-L-alanyl)-3-phenyl-L-alanine involves the study of peptides using electron paramagnetic resonance (EPR). Research has utilized EPR to examine dipeptides like glycyl-L-phenylalanine and L-phenylalanyl-L-alanine, analyzing their behavior upon irradiation with γ-rays at low temperatures. This process generates detectable free radicals, primarily on glycine and alanine, providing insights into the structural and chemical properties of these peptides (Meybeck & Windle, 1969).

Enzymatic Activity and Salt Interactions

The peptide has been studied concerning its interaction with enzymes and salts. Specifically, the activity of thermolysin in the hydrolysis of peptides is significantly influenced by the presence of high concentrations of neutral salts. This effect has been investigated with various substrates, offering insights into the molecular activity and the impact of different ions on enzyme activation (Inouye, Lee, & Tonomura, 1996).

Conformational Analysis and Structural Studies

Conformational analysis is another crucial application area. Studies using conformational energy calculations have analyzed the β pleated sheet structures of peptides, comparing results with X-ray structure analysis. These studies help in understanding the intricate details of peptide structures and their interactions (Colonna-Cesari & Premilat, 1975).

Photoaffinity Reagents and Spectroscopy

The peptide has roles in the development of photoaffinity reagents. Research has led to the creation of amino acids that, upon irradiation, yield carbenes. These molecules are useful as building blocks for peptide photoaffinity reagents, which are critical in studying and mapping biological interactions (Shih & Bayley, 1985). Additionally, the spectroscopic properties of amino acids and their derivatives, including peptides, have been extensively studied, providing valuable information on light absorption characteristics and the molecular structure (Shibata & Asahina, 1927).

properties

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c21-13-18(24)22-16(11-14-7-3-1-4-8-14)19(25)23-17(20(26)27)12-15-9-5-2-6-10-15/h1-10,16-17H,11-13,21H2,(H,22,24)(H,23,25)(H,26,27)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUPVVCGQLNXNP-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601286873
Record name Glycyl-L-phenylalanyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601286873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycylphenylalanylphenylalanine

CAS RN

13116-21-7
Record name Glycyl-L-phenylalanyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13116-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(N-Glycyl-3-phenyl-L-alanyl)-3-phenyl-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013116217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycyl-L-phenylalanyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601286873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(N-glycyl-3-phenyl-L-alanyl)-3-phenyl-L-alanine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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